molecular formula C29H27N5O B1667037 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- CAS No. 864249-60-5

4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-

Cat. No. B1667037
CAS RN: 864249-60-5
M. Wt: 461.6 g/mol
InChI Key: RQVKVJIRFKVPBF-VWLOTQADSA-N
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Description

AMG-548 is a potent and selective inhibitor of the enzyme p38 alpha mitogen-activated protein kinase. This enzyme plays a crucial role in the regulation of inflammatory responses and cellular stress. AMG-548 has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .

Scientific Research Applications

Mechanism of Action

AMG-548 exerts its effects by selectively inhibiting the p38 alpha mitogen-activated protein kinase enzyme. This inhibition disrupts the signaling pathways involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. By blocking these pathways, AMG-548 reduces inflammation and cellular stress responses .

Biochemical Analysis

Biochemical Properties

The compound 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone interacts with a variety of enzymes and proteins. It is selective for p38α over other kinases . This interaction with p38α MAPK is crucial for its role in biochemical reactions .

Cellular Effects

2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone has profound effects on cellular processes. It inhibits the production of TNF-α and IL-1β, two key cytokines involved in inflammation . This suggests that the compound may influence cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone involves binding interactions with p38α MAPK . This binding inhibits the kinase activity of p38α, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

Its inhibitory effects on p38α MAPK suggest potential long-term impacts on cellular function .

Metabolic Pathways

Given its interaction with p38α MAPK, it is likely involved in pathways related to stress response and inflammation .

Transport and Distribution

Its interaction with p38α MAPK suggests it may be localized to areas of the cell where this kinase is active .

Subcellular Localization

The subcellular localization of 2-[[(2S)-2-Amino-3-phenylpropyl]amino]-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone is likely influenced by its interaction with p38α MAPK

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG-548 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of AMG-548 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

AMG-548 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AMG-548

AMG-548 is unique in its high selectivity for the p38 alpha isoform over other isoforms such as p38 beta, p38 gamma, and p38 delta. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, AMG-548 has demonstrated potent inhibition of pro-inflammatory cytokine production, making it a promising candidate for the treatment of inflammatory diseases .

properties

IUPAC Name

2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20/h2-16,18,25H,17,19,30H2,1H3,(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVKVJIRFKVPBF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347617
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864249-60-5
Record name AMG 548
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864249605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2S)-2-Amino-3-phenylpropyl]amino}-3-methyl-5-(2-naphthyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 864249-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMG-548
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGR0H531I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 2
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 3
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 4
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-
Reactant of Route 6
Reactant of Route 6
4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-

Q & A

Q1: What makes 4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)- (AMG-548) a promising drug candidate for inflammatory diseases?

A1: AMG-548 targets the p38α MAP kinase, a key enzyme involved in the inflammatory response. [, , ] This kinase plays a crucial role in the production of pro-inflammatory cytokines like TNFα and IL-1β. [, ] By inhibiting p38α, AMG-548 aims to dampen the inflammatory cascade and alleviate symptoms in diseases like rheumatoid arthritis. [, ]

Q2: How does AMG-548 interact with the p38α MAP kinase at a molecular level?

A2: While the provided research papers focus on the broader landscape of p38 inhibitors and their clinical development, they do not delve into the specific binding interactions of AMG-548 with p38α. Further research focusing specifically on AMG-548's structural interactions with its target would be required to answer this question in detail.

Q3: What are the known challenges in developing p38 MAP kinase inhibitors as therapeutics, and how does AMG-548 address these challenges?

A3: The development of p38 MAP kinase inhibitors has faced hurdles due to factors like limited efficacy and unforeseen side effects in clinical trials. [] While the provided research mentions AMG-548's progression to clinical trials, it does not elaborate on its specific performance in addressing the broader challenges faced by this class of drugs. Further investigation into AMG-548's clinical trial data and comparisons with other p38 inhibitors would provide valuable insights into its success in overcoming these challenges. [, ]

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